molecular formula C8H10ClN3OS B1440156 Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride CAS No. 1185365-43-8

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Cat. No. B1440156
M. Wt: 231.7 g/mol
InChI Key: CAVVHWZIIRADFI-UHFFFAOYSA-N
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Description

“Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These compounds consist of a phenyl group substituted by a methanamine . This compound is a potential ligand replacement for poly (3-hexylthiophene)/CdSe hybrid solar cells .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A typical synthetic method to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular weight of a similar compound, [(3-methylphenyl)methyl][(thiophen-2-yl)methyl]amine hydrochloride, is 253.8 .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the synthesis of anti-depressant molecules involves the ATH reaction of a compound with a catalyst, mediated by dynamic kinetic resolution .

Scientific Research Applications

Chemical Reactions and Synthesis

  • A study explored the chemical reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, which could provide insights into the reactivity and potential applications of similar compounds like Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride. This research demonstrated the formation of tertiary amines and the proposed mechanism for the reaction pathway, suggesting potential synthetic applications (Jäger et al., 2002).

Anticancer Research

  • A research paper focused on synthesizing and evaluating the anticancer properties of oxadiazole derivatives, which is relevant for understanding the biomedical applications of Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride. The study demonstrated the compounds' effectiveness against various human cancer cell lines, suggesting potential therapeutic applications (Yakantham et al., 2019).

Antibacterial and Antifungal Activities

  • The synthesis and biological evaluation of carbazole derivatives, which included oxadiazole compounds, were investigated for their antibacterial and antifungal activities. This could imply similar potential applications for Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride (Sharma et al., 2014).

Nematocidal Activity

  • A study synthesized novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group and evaluated their nematocidal activities. The findings suggest potential agricultural or pest control applications for similar compounds like Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride (Liu et al., 2022).

Safety And Hazards

The safety information for [(3-methylphenyl)methyl][(thiophen-2-yl)methyl]amine hydrochloride indicates that it has a GHS07 signal word “Warning” with hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for the research and application of thiophene derivatives are vast. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also utilized in industrial chemistry and material science as corrosion inhibitors .

properties

IUPAC Name

N-methyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c1-9-5-7-10-8(11-12-7)6-3-2-4-13-6;/h2-4,9H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVVHWZIIRADFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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